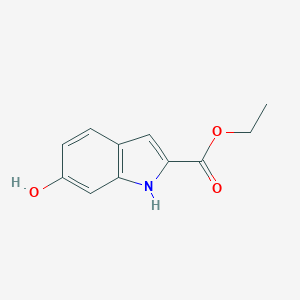

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMVBNSCNRLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Indole 2 Carboxylates

Classical and Modern Synthetic Approaches to Indole-2-carboxylic Acid Esters

The construction of the indole (B1671886) nucleus, particularly with a carboxylate substituent at the 2-position, has been a subject of extensive research. Several named reactions have become staples in the synthetic chemist's toolbox for accessing these valuable compounds.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common carbonyl partners. For instance, the reaction of a substituted phenylhydrazine with ethyl pyruvate (B1213749) can yield the corresponding ethyl indole-2-carboxylate (B1230498). nih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. wikipedia.orgyoutube.com A researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.orgyoutube.com The reaction can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.orgsharif.edu

Variations of the Fischer Indole Synthesis:

While the classical Fischer indole synthesis is robust, its scope can be limited by the availability of the starting arylhydrazines. rsc.org Modern variations have been developed to address this limitation. One notable variation involves the use of haloarenes as starting materials. rsc.orgrsc.org In a two-step process, the haloarene undergoes a halogen-magnesium exchange, followed by quenching with di-tert-butyl azodicarboxylate and subsequent reaction with a ketone under acidic conditions to furnish the indole. rsc.orgrsc.org Another modification, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org

The Japp–Klingemann reaction also provides a route to the hydrazone precursors required for the Fischer synthesis, particularly for indole-2-carboxylates. rsc.org This reaction involves the coupling of an aryldiazonium salt with a β-keto ester or β-diketone, followed by hydrolysis and decarboxylation to yield the desired hydrazone. rsc.org

Reissert Indole Synthesis for Substituted Indole-2-carboxylates

The Reissert indole synthesis offers an alternative pathway to indole-2-carboxylic acids and their esters. wikipedia.org This method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net The subsequent reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, yields the indole-2-carboxylic acid or its ester. wikipedia.orgresearchgate.net The indole-2-carboxylic acid can then be decarboxylated by heating to produce the parent indole. wikipedia.orgresearchgate.net

The mechanism involves the formation of a carbanion on the methyl group of the o-nitrotoluene, which then attacks the diethyl oxalate. youtube.com The resulting nitro compound undergoes reduction to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring after dehydration. youtube.com A key advantage of the Reissert synthesis is that it allows for the preparation of indoles with specific substitution patterns that may be difficult to achieve through other methods.

Hemetsberger–Knittel Indole Synthesis for Indole-2-carboxylate Formation

The Hemetsberger–Knittel synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly well-suited for the synthesis of indole-2-carboxylates. rsc.orgwikipedia.org The starting azido-propenoic esters are typically prepared through a condensation reaction between an aromatic aldehyde and an α-azidoacetate. researchgate.net

While the precise mechanism is not fully elucidated, it is believed to proceed through a nitrene intermediate formed upon thermal decomposition of the azide. wikipedia.orgchemeurope.com This nitrene then undergoes cyclization to form the indole ring. wikipedia.org Azirine intermediates have also been isolated in some cases, suggesting their involvement in the reaction pathway. wikipedia.orgchemeurope.com Although the Hemetsberger-Knittel synthesis can provide good yields, its application can be limited by the stability and accessibility of the azido (B1232118) starting materials. wikipedia.orgchemeurope.com

Esterification and Hydrolysis Processes for Indole-2-carboxylic Acid Derivatives

The interconversion between indole-2-carboxylic acids and their esters is a fundamental transformation in the synthesis and manipulation of these compounds.

Esterification:

The direct esterification of indole-2-carboxylic acids is a common method for preparing the corresponding esters. This is typically achieved by reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. orgsyn.orgnih.gov Another approach involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired alcohol. nih.gov This two-step procedure is often very efficient. nih.gov

Hydrolysis:

The reverse reaction, the hydrolysis of indole-2-carboxylic acid esters to the corresponding carboxylic acids, is readily accomplished under basic conditions. orgsyn.org Alkaline hydrolysis, using bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a standard procedure. orgsyn.org It is also possible to achieve hydrolysis under acidic conditions, although this is less common. High-temperature aqueous media have also been explored for the hydrolysis of ethyl indole-2-carboxylate in an environmentally benign manner. researchgate.net

Functionalization and Derivatization at Key Positions of the Indole Nucleus

Once the indole-2-carboxylate scaffold is in hand, further functionalization can be carried out to introduce a variety of substituents at different positions of the indole ring. This allows for the synthesis of a diverse library of compounds for various applications.

N1-Alkylation and N-Substitution of Ethyl Indole-2-carboxylate

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which can then react with various electrophiles.

Successful N-alkylation of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide in acetone, followed by the addition of an alkylating agent such as allyl bromide or benzyl (B1604629) bromide. mdpi.comresearchgate.net This method offers a convenient way to introduce alkyl groups onto the indole nitrogen. mdpi.com By adjusting the reaction conditions, such as increasing the amount of base and water, the corresponding N-alkylated indole-2-carboxylic acids can be obtained directly without isolating the intermediate ester. mdpi.comresearchgate.net

It is important to choose the reaction conditions carefully to avoid competing reactions. For example, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the ethyl ester to a methyl ester, rather than N-alkylation. mdpi.comresearchgate.net The use of strong bases is often required to generate the indole anion for subsequent reactions. researchgate.net

Below is an interactive table summarizing the outcomes of N-alkylation and related reactions of ethyl indole-2-carboxylate under various conditions.

| Starting Material | Reagents | Solvent | Product(s) | Reference(s) |

| Ethyl indole-2-carboxylate | aq. KOH, Allyl bromide | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com, researchgate.net |

| Ethyl indole-2-carboxylate | aq. KOH, Benzyl bromide | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com, researchgate.net |

| Ethyl indole-2-carboxylate | aq. KOH (excess), Allyl bromide | Acetone/Water | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl indole-2-carboxylate | NaOMe | Methanol | Methyl 1H-indole-2-carboxylate (Transesterification) | mdpi.com, researchgate.net |

| Ethyl indole-2-carboxylate | NaOEt, Allyl bromide | Ethanol | 1-Allyl-1H-indole-2-carboxylic acid (low yield) | mdpi.com |

| Ethyl indole-2-carboxylate | NaOEt, Amyl bromide | Ethanol | 1H-Indole-2-carboxylic acid (high yield) | mdpi.com |

C3-Functionalization via Acylation and Alkylation Reactions

The C3 position of the indole nucleus is highly nucleophilic and readily undergoes electrophilic substitution, making it a prime target for functionalization. orgsyn.org

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups at the C3 position of indole-2-carboxylates. However, the reaction conditions, particularly the choice of Lewis acid catalyst, can significantly influence the regioselectivity. Depending on the catalyst, solvent, and the reactivity of the acyl chloride, mixtures of 3-, 5-, and 7-acyl derivatives may be obtained. clockss.org For instance, using aluminum chloride (AlCl₃) can lead to a mixture of isomers, while ferric chloride (FeCl₃) may favor acylation exclusively at the C3 position. clockss.org In contrast, highly reactive electrophiles like chloroacetyl chloride tend to react on the benzene (B151609) ring, yielding the 5- and 7-isomers. clockss.org

Alkylation: The C3-alkylation of indoles is a fundamental transformation for building molecular complexity. Various methods have been developed to achieve this, often employing a catalyst to control the reaction. Boron trifluoride diethyl etherate (BF₃-OEt₂) has been shown to be an effective catalyst for the C3-alkylation of indoles with maleimides, producing 3-indolylsuccinimides in good to excellent yields under mild conditions. nih.gov This method is compatible with a range of substituted indoles, including electron-deficient ones. nih.gov Alternative strategies involve the reaction of indoles with alcohols, which act as alkylating agents. This can be achieved non-catalytically using a stoichiometric amount of a strong base like potassium hydroxide at high temperatures or through transition-metal-catalyzed hydrogen autotransfer strategies. researchgate.net

Table 1: Examples of C3-Functionalization Reactions

| Reaction Type | Indole Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acylation | Ethyl indole-2-carboxylate | Acyl chloride | FeCl₃ | Ethyl 3-acyl-indole-2-carboxylate | clockss.org |

| Alkylation | 1H-Indole | Maleimide | BF₃-OEt₂ (50 mol%), ethyl acetate, 60 °C | 3-Indolylsuccinimide | nih.gov |

| Alkylation | 1H-Indole | Benzyl alcohol | KOH (stoichiometric), high temp. | 3-Benzyl-1H-indole | researchgate.net |

Strategies for Introducing Hydroxyl and Other Substituents at the C6 Position

The synthesis of 6-hydroxyindoles can be challenging, but several methods have been established. acs.org One classical approach is the Bischler-Möhlau reaction, which involves the condensation of an α-halo-ketone or, in a modified version, benzoin (B196080) with an aniline (B41778) derivative. The reaction of 3-aminophenol (B1664112) with benzoins under hydrochloric acid catalysis can produce a mixture of 4-hydroxyindoles and the desired 6-hydroxyindoles, with the latter often being the major product. researchgate.net

A more modern, catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with various amines to afford 6-hydroxy indoles. acs.org Another strategy involves the chemical modification of precursors that already contain substituents on the benzene ring. For example, eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate derivatives can be expediently synthesized from commercially available 5,6-dimethoxy-2-carboxylate ethyl ester, which involves a demethylation step to reveal the hydroxyl groups. rsc.org

Table 2: Synthetic Routes to 6-Hydroxyindoles

| Method | Key Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Modified Bischler Reaction | 3-Aminophenol, Benzoin | HCl, 135 °C | 2,3-Diphenyl-6-hydroxyindole | researchgate.net |

| Condensation | Carboxymethyl cyclohexadienone, Amine | Catalyst-free | Substituted 6-hydroxyindole (B149900) | acs.org |

| Demethylation | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | Demethylating agent (e.g., BBr₃) | Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate | rsc.org |

Transformations Involving the Ester Moiety: Hydrazinolysis and Amide Formation

The ethyl ester group at the C2 position is a versatile handle for further transformations, most notably conversion to hydrazides and amides.

Hydrazinolysis: The reaction of ethyl indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) is a direct and efficient method to produce the corresponding indole-2-carbohydrazide. mdpi.comsemanticscholar.org This transformation is typically carried out at room temperature or with gentle heating and provides the hydrazide in good yield. researchgate.net The resulting carbohydrazide (B1668358) is a key building block for the synthesis of various heterocyclic systems. mdpi.comresearchgate.net

Amide Formation: There are several reliable routes to convert the ester into an amide.

Two-Step Hydrolysis-Coupling: The most common method involves the alkaline hydrolysis of the ethyl ester to the corresponding indole-2-carboxylic acid. orgsyn.orgnih.gov The resulting acid is then coupled with a desired amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.gov

Direct Amidation Catalysts: More direct methods have been developed that avoid the isolation of the carboxylic acid intermediate. Boron reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), can mediate the direct formation of amides from carboxylic acids and amines. acs.org

Curtius Rearrangement: An alternative approach involves converting the indole-2-carboxylic acid into an indole-2-carboxazide. This intermediate can then undergo a Curtius rearrangement, which, in the presence of a carboxylic acid, can directly yield N-(indol-2-yl)amides. rsc.org

Table 3: Methods for Ester Transformation

| Transformation | Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Hydrazinolysis | Ethyl indole-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | - | Indole-2-carbohydrazide | mdpi.comsemanticscholar.orgresearchgate.net |

| Amide Formation | Ethyl indole-2-carboxylate | 1. NaOH (hydrolysis) 2. Amine, EDC·HCl, HOBt | Indole-2-carboxylic acid | Indole-2-carboxamide | nih.gov |

| Amide Formation | Indole-2-carboxylic acid | Amine, B(OCH₂CF₃)₃ | - | Indole-2-carboxamide | acs.org |

| Amide Formation | Indole-2-carboxylic acid | 1. DPPA 2. Carboxylic acid, heat | Indole-2-carboxazide | N-(Indol-2-yl)amide | rsc.org |

Synthesis of Indole-Fused Heterocyclic Systems from Indole-2-carboxylate Precursors

Indole-2-carboxylate and its derivatives, especially the carbohydrazide, are excellent precursors for constructing fused polycyclic systems, which are prevalent in pharmacologically active molecules. rsc.org

The indole-2-carbohydrazide, generated via hydrazinolysis of the ester, is a particularly useful intermediate. mdpi.com

Triazoles and Oxadiazoles: Cyclization of the carbohydrazide after reaction with phenylisothiocyanate can lead to the formation of 5-(1H-indol-2-yl)-4-phenyl-2,4-dihydro- mdpi.comrsc.orgresearchgate.nettriazole-3-thione or [5-(1H-indol-2-yl)- mdpi.comresearchgate.netrsc.orgoxadiazol-2-yl]-phenyl-amine, depending on the basic conditions used for cyclization. researchgate.net

Thiazoles: The carbohydrazide can be converted to an indol-2-thiosemicarbazide, which can then undergo heterocyclization to form thiazole (B1198619) rings. mdpi.comresearchgate.net

Pyridazines: Condensation of the carbohydrazide with aromatic aldehydes yields hydrazones, which can be subsequently cyclized to form indolo[2,3-d]pyridazine derivatives. researchgate.net

Triazinoindoles: In another example, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate to yield a 6,8-dichloro mdpi.comrsc.orgresearchgate.nettriazino[4,5-a]indol-1(2H)-one, a tricyclic fused system. nih.gov

Furthermore, indole-2-carboxamides serve as versatile building blocks for accessing fused indole ring systems through various intramolecular and intermolecular cyclization strategies. rsc.org

Table 4: Examples of Indole-Fused Heterocycles from Indole-2-carboxylate Derivatives

| Precursor | Reaction Sequence | Fused Heterocycle | Reference |

|---|---|---|---|

| Indole-2-carbohydrazide | Reaction with phenylisothiocyanate, then cyclization | mdpi.comrsc.orgresearchgate.netTriazole or mdpi.comresearchgate.netrsc.orgOxadiazole | researchgate.net |

| Indole-2-carbohydrazide | Conversion to thiosemicarbazide, then cyclization | Thiazole | mdpi.com |

| Indole-2-carbohydrazide | Condensation with aldehyde, then cyclization | Indolo[2,3-d]pyridazine | researchgate.net |

| 5,7-Dichloro-1H-indole-2-carbohydrazide | Cyclization with methyl orthoformate | mdpi.comrsc.orgresearchgate.netTriazino[4,5-a]indole | nih.gov |

Structure Activity Relationship Sar Investigations of Indole 2 Carboxylate Derivatives

Influence of Substituents on Pharmacological Profiles

The pharmacological profile of indole-2-carboxylate (B1230498) derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) ring. Halogenation, for instance, is a common strategy to enhance activity. Derivatives with chloro or fluoro groups often exhibit significant potency as allosteric modulators for the Cannabinoid Receptor 1 (CB1) and as NMDA receptor antagonists. nih.govnih.gov Specifically, dichlorination of the benzamide (B126) residue in certain indole-2-carboxamides has been shown to lead to maximum inhibitory effect on superoxide (B77818) anion production.

The introduction of various functional groups can steer the compound's activity towards different targets. For example, linking the indole-2-carboxamide core to amino acids can generate derivatives with potential antifungal properties. arkat-usa.org Modifications have also led to the development of potent inhibitors of HIV-1 integrase, where the indole core and the C2 carboxyl group are key for chelating with magnesium ions in the enzyme's active site. nih.gov Furthermore, SAR studies have identified indole-2-carboxamides with potent antiproliferative activity against various cancer cell lines, acting as dual inhibitors of EGFR and CDK2. rsc.org The versatility of the indole-2-carboxylate scaffold allows for fine-tuning of its biological effects, making it a valuable template for drug discovery across multiple therapeutic areas. chula.ac.th

Positional Effects of Functional Groups on Biological Activity and Receptor Interaction

The specific placement of functional groups on the indole-2-carboxylate core has a profound impact on biological activity and receptor interaction. Different positions on the indole ring—N1, C3, C5, and C6—serve as critical handles for modification, with each position playing a distinct role in molecular recognition and pharmacological response.

In the context of TRPV1 agonists, methylation at the N1 position of the indole-2-carboxamide scaffold has been explored. For instance, converting an N-(4-fluorophenyl)-1H-indole-2-carboxamide to its N1-methyl analogue, N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide, is a common synthetic step to probe the SAR at this position. mdpi.com While detailed systematic studies on N1 substitution are less common in the surveyed literature compared to other positions, these modifications are recognized as a viable strategy for modulating the pharmacological profile of this class of compounds.

The C3 position of the indole ring is a critical determinant of bioactivity, particularly for compounds designed as allosteric modulators and enzyme inhibitors. Substituents at this position often project into specific sub-pockets of the target protein, and their size, shape, and lipophilicity are key to modulating the compound's effects.

For allosteric modulators of the CB1 receptor, the C3 position has been shown to have a profound influence on allostery. acs.org SAR studies revealed a preference for a linear alkyl group at this position, suggesting the presence of a hydrophobic sub-pocket in the receptor's allosteric site. acs.org The length of this alkyl chain is crucial; an n-propyl group was found to be optimal for enhancing the allosteric modulation of orthosteric ligand binding, while an n-hexyl group was preferred for increasing the modulator's own binding affinity to the receptor. acs.org

In the development of NMDA receptor antagonists, a polar, hydrogen-bond-accepting group at the C3 position was found to be essential for high affinity at the glycine (B1666218) binding site. nih.gov For inhibitors of HIV-1 integrase, introducing bulky, hydrophobic pharmacophores at the C3 position is a strategy aimed at filling a hydrophobic cavity within the enzyme, thereby enhancing inhibitory activity. nih.gov However, the linker length is sensitive; lengthening it with substituted benzyloxymethyls can sometimes be detrimental, possibly by impairing the crucial metal-chelating function of the C2 carboxyl group. nih.gov

Below is a data table summarizing the impact of C3-substituents on the activity of indole-2-carboxylate derivatives against various targets.

| Target Receptor/Enzyme | Optimal C3-Substituent Characteristics | Conferred Biological Effect |

| Cannabinoid Receptor 1 (CB1) | Linear alkyl group (n-propyl to n-hexyl) | Allosteric modulation |

| NMDA Receptor | Polar, hydrogen-bond-accepting group | High-affinity antagonism |

| HIV-1 Integrase | Bulky hydrophobic groups | Inhibition of strand transfer |

In the context of CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position is a critical structural requirement. acs.org The presence of a C5-chloro group, for example, is a feature of many potent modulators. nih.govacs.org The positional effect is stark; moving the chloro group from the C5 to the C6 position drastically reduces binding affinity for the allosteric site, although it does not completely abolish the allosteric modulation effect. acs.org Replacing the C6-chloro with a more inductively electron-withdrawing C6-fluoro group did not improve binding affinity, suggesting that a chloro group is preferred over a fluoro group for substitutions on this part of the indole ring. acs.org

For NMDA receptor antagonists, a chloro group at the C-6 position was identified as a key feature for compounds with the highest binding affinity (Ki < 1 µM) for the glycine recognition site. nih.gov In the pursuit of HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position has been shown to be an effective strategy. This modification allows the substituent to form a beneficial π–π stacking interaction with viral DNA, significantly improving the compound's inhibitory effect. nih.gov However, the linker connecting this group is important, as overly long linkers can weaken the activity. nih.gov

The following table details the effects of C5 and C6 substituents on the biological activity of indole-2-carboxylate derivatives.

| Target Receptor/Enzyme | Position | Optimal Substituent Characteristics | Conferred Biological Effect |

| Cannabinoid Receptor 1 (CB1) | C5 | Electron-withdrawing group (e.g., Chloro) | Enhanced binding and allostery |

| Cannabinoid Receptor 1 (CB1) | C6 | Chloro or Fluoro | Reduced binding affinity vs. C5 |

| NMDA Receptor | C6 | Chloro | High-affinity antagonism |

| HIV-1 Integrase | C6 | Halogenated phenyl group | Improved inhibitory potency |

Conformational Analysis and Molecular Recognition Elements in Indole-2-carboxamides

The biological activity of indole-2-carboxamide derivatives is intrinsically linked to their three-dimensional structure and ability to adopt a specific conformation that is complementary to the target's binding site. Molecular recognition is governed by a combination of factors including the molecule's shape, hydrogen bonding patterns, and hydrophobic interactions, which are dictated by the substituents on the indole core. nih.gov

Molecular docking and 3D-QSAR analyses have been employed to understand the binding conformations and key interactions of these inhibitors. nih.gov For instance, studies on human liver glycogen (B147801) phosphorylase inhibitors revealed that different indole-2-carboxamide compounds adopt very similar binding conformations, interacting with the enzyme in a consistent manner. nih.gov Good correlations between calculated interaction-free energies and experimental inhibitory activities suggest that the predicted binding models are reasonable. nih.gov

In the case of CB1 allosteric modulators, specific structural features serve as key molecular recognition elements. These include the C3-alkyl chain that interacts with a hydrophobic pocket and the essential C5-electron withdrawing group. acs.org The conformation of the ligand can be significantly impacted by the nature of its substituents. Introducing conformationally restricted moieties, such as cyclic groups or multiple photophores, can limit the molecule's flexibility. nih.gov If this restricted conformation is not optimal for the allosteric binding site, it can lead to a significant reduction or complete loss of binding affinity and modulatory effects. nih.gov This highlights the delicate balance between pre-organizing a ligand for binding and allowing enough conformational flexibility to adopt the ideal bioactive pose.

Advanced Spectroscopic and Computational Approaches in Indole 2 Carboxylate Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of indole (B1671886) derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Infrared spectroscopy helps identify key functional groups. For indole-2-carboxylates, prominent absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic parts, and a strong C=O stretch from the ester group are typically observed. beilstein-journals.org Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the compound. rsc.org These techniques collectively provide a fingerprint for the molecule, ensuring its identity and purity.

Table 1: Representative Spectroscopic Data for Indole-2-Carboxylate (B1230498) Derivatives Note: Data presented below is for the parent compound Ethyl 1H-indole-2-carboxylate or general indole derivatives, as specific, detailed published data for the 6-hydroxy derivative is limited.

X-ray Crystallography for Elucidating Molecular Conformations and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While specific crystal structure data for Ethyl 6-hydroxy-1H-indole-2-carboxylate is not available in the searched literature, the structure of the parent compound, Ethyl 1H-indole-2-carboxylate, has been thoroughly investigated. researchgate.netnih.gov

The crystal structure of Ethyl 1H-indole-2-carboxylate reveals that the molecule is nearly planar. nih.govchemicalbook.com In the solid state, it crystallizes in the monoclinic space group P2₁/c. researchgate.net A defining feature of its molecular packing is the formation of hydrogen-bonded dimers. researchgate.netnih.gov The hydrogen bond occurs between the indole N-H group of one molecule and the keto oxygen atom of the ester group on an adjacent molecule. researchgate.net This interaction leads to the formation of centrosymmetric ring motifs described as R²₂(10). researchgate.netnih.gov These dimers then arrange into a classic herringbone pattern, creating a stable, well-ordered crystal lattice. researchgate.netnih.gov No significant π–π stacking interactions are observed in the crystal structure of this parent compound. nih.govchemicalbook.com

This detailed structural information is invaluable for understanding the physical properties of the material and serves as a validated starting point for computational modeling of its derivatives, including the 6-hydroxy analog.

Table 2: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools in modern chemical research, allowing scientists to predict molecular properties and interactions, thereby guiding experimental work. For compounds like this compound, these approaches can accelerate the process of discovering potential applications, particularly in drug design.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for identifying potential drug candidates. Studies have been conducted on a range of substituted ethyl indole-2-carboxylates to predict their binding affinity to various biological targets. researchgate.netsciencescholar.us For example, derivatives of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indoles were designed and studied as potential inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a target implicated in diseases like diabetes mellitus. researchgate.netsciencescholar.usasianpubs.org

The process involves generating a 3D model of the ligand and docking it into the active site of the target protein. The software then calculates a "docking score," which estimates the binding affinity. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, rationalizing the compound's potential biological activity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked conformation and observe any conformational changes in the ligand or the protein upon binding. While specific MD simulation results for this compound were not found, this technique is a standard and powerful tool used to refine docking predictions and better understand the thermodynamics of ligand-protein interactions for this class of compounds.

Structure-Based Drug Design Principles

The indole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.govresearchgate.net Structure-based drug design (SBDD) leverages the known three-dimensional structure of a biological target to design and optimize ligands. For indole-2-carboxylates, SBDD principles are applied by systematically modifying the core structure to enhance binding affinity and selectivity for a specific target.

For instance, understanding the interactions of a parent compound within a protein's active site through docking or crystallography allows chemists to rationally design new derivatives. nih.gov Substituents, such as the 6-hydroxy group on this compound, can be strategically placed to form additional hydrogen bonds or other favorable interactions with the target, thereby improving potency and modulating pharmacological properties. acs.org

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A critical aspect of drug development is evaluating a compound's ADMET profile. In silico tools are now widely used to predict these properties early in the discovery process, saving time and resources. For ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, computational models have been used to predict properties like lipophilicity (Log P), aqueous solubility, and potential for carcinogenicity. researchgate.netsciencescholar.us

Web-based platforms like SwissADME and PreADMET can calculate a wide range of molecular descriptors to assess a compound's drug-likeness and potential liabilities. researchgate.netijpsjournal.com These predictions help researchers prioritize which newly designed molecules have the most promising pharmacokinetic profiles for further experimental investigation. nih.govnih.gov For example, designed indole derivatives were predicted to be non-carcinogenic and possess favorable Log P values, indicating good potential for oral bioavailability. sciencescholar.us

Therapeutic Potential and Future Directions in Drug Discovery

Preclinical Development of Indole-2-carboxylate-Based Drug Candidates

The journey of indole-2-carboxylate (B1230498) derivatives from laboratory synthesis to potential clinical use is marked by extensive preclinical evaluation. This stage involves rigorous testing to establish biological activity, structure-activity relationships (SAR), and initial pharmacological profiles. Numerous studies have highlighted the potential of this scaffold against various diseases.

For instance, in the field of oncology, indole-2-carboxamides have been designed and synthesized as multi-target antiproliferative agents. mdpi.com Researchers have developed derivatives that demonstrate potent inhibitory activity against key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comresearchgate.net One study identified an indole-2-carboxamide derivative, compound Va , which exhibited a potent GI₅₀ value of 26 nM and an IC₅₀ of 71 nM against EGFR, outperforming the reference drug erlotinib. mdpi.com

In the realm of infectious diseases, indole-2-carboxylic acid derivatives have emerged as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Through virtual screening and subsequent optimization, researchers identified an initial hit compound which, after structural modifications, led to derivative 20a with a significantly enhanced IC₅₀ value of 0.13 μM against HIV-1 integrase. nih.govmdpi.com Similarly, indole-2-carboxamides have been investigated for their antitubercular properties, with some analogues showing high activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter. rsc.org Compound 8g from one such study displayed a minimum inhibitory concentration (MIC) of 0.32 μM against the drug-sensitive M. tb H37Rv strain. rsc.org

The versatility of this scaffold is further demonstrated in its application against neglected tropical diseases like Chagas disease. A hit-to-lead program focusing on 1H-indole-2-carboxamides identified compounds with potent activity against Trypanosoma cruzi. acs.org

| Compound | Therapeutic Area | Target/Organism | Activity Metric | Reported Value | Source |

|---|---|---|---|---|---|

| Va (Indole-2-carboxamide derivative) | Oncology | EGFR | IC₅₀ | 71 nM | mdpi.com |

| 20a (Indole-2-carboxylic acid derivative) | HIV | HIV-1 Integrase | IC₅₀ | 0.13 μM | nih.govmdpi.com |

| 8g (Indoleamide analogue) | Tuberculosis | M. tuberculosis H37Rv | MIC | 0.32 μM | rsc.org |

| 9o-1 (6-acetamido-indole-2-carboxylic acid derivative) | Oncology (Immunotherapy) | IDO1/TDO | IC₅₀ | 1.17 μM (IDO1), 1.55 μM (TDO) | sci-hub.senih.gov |

| 17k (Indole-2-carboxylic acid derivative) | Inflammation/Asthma | CysLT₁ Receptor | IC₅₀ | 0.0059 μM | nih.gov |

Prospects for Novel Therapeutics Targeting Diverse Disease Areas

The unique structure of the indole-2-carboxylate scaffold allows it to interact with a wide range of biological targets, making it a fertile ground for the discovery of therapeutics for diverse diseases. nih.govnih.gov The ease with which this heterocycle can be modified allows medicinal chemists to design compounds with specific pharmacological profiles. mdpi.com

Oncology: The indole (B1671886) scaffold is a key component in many anticancer agents. aip.orgmdpi.com Derivatives of indole-2-carboxylate are being explored as inhibitors of protein kinases, tubulin polymerization, and enzymes involved in tumor immunotherapy like IDO1 and TDO. mdpi.comsci-hub.senih.gov For example, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of IDO1 and TDO, which are key targets for cancer immunotherapy. sci-hub.senih.gov Indole-2-carboxamides have also shown significant antitumour activity against pediatric brain cancer cells, highlighting their potential in treating rare and challenging cancers. nih.gov

Infectious Diseases: Beyond cancer, this scaffold shows significant promise in combating infectious agents. As mentioned, derivatives have been developed as potent inhibitors of HIV-1 integrase. nih.govmdpi.com The scaffold is also central to the development of new antitubercular agents that can overcome resistance to existing drugs. rsc.orgnih.gov Furthermore, research into 1H-indole-2-carboxamides has shown anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. acs.org

Inflammatory Diseases: Cysteinyl-leukotrienes (CysLTs) are inflammatory mediators involved in conditions like asthma. A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered to be highly potent and selective antagonists of the CysLT₁ receptor. One compound, 17k , demonstrated significantly more potent antagonist activity than the marketed drug montelukast (B128269) in preclinical assays. nih.gov

Neurodegenerative Diseases: The indole core is present in essential biomolecules like serotonin (B10506) and melatonin, underscoring its importance in neurological functions. nih.gov This has spurred investigations into indole derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's, with some compounds designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

Challenges and Opportunities in Indole Scaffold-Based Drug Design

Despite its "privileged" status, designing drugs based on the indole scaffold is not without its challenges. One significant hurdle is managing the metabolic stability of these compounds. The indole ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to rapid metabolism and clearance, thereby limiting the drug's bioavailability and duration of action. nih.gov

Another challenge lies in achieving target selectivity. The versatility of the indole scaffold means it can interact with numerous biological targets, which can lead to off-target effects if not carefully managed through structural modifications. mdpi.com Furthermore, issues related to aqueous solubility can sometimes hamper the development of indole-based drug candidates, requiring medicinal chemists to employ various strategies to improve their physicochemical properties.

However, these challenges are balanced by immense opportunities. The chemical reactivity of the indole nucleus makes it highly amenable to modification at various positions (N-1, C-2, C-3, and the benzene (B151609) ring), allowing for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The ability of the indole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent pharmacophore for binding to enzyme active sites and receptors. nih.govaip.org The development of new synthetic methodologies and computational drug design tools continues to expand the possibilities for creating novel indole-based therapeutics. nih.gov

Future Research Avenues for Ethyl 6-hydroxy-1H-indole-2-carboxylate and Its Analogs

While much of the research has focused on the broader class of indole-2-carboxylates and carboxamides, specific avenues for this compound and its direct analogs hold considerable promise. Future research could productively focus on several key areas:

Systematic SAR Exploration: A comprehensive investigation into the effects of substituting the 6-hydroxy group is warranted. Converting the hydroxyl to ethers or esters of varying sizes could modulate lipophilicity and metabolic stability. Furthermore, exploring a range of substituents on the indole nitrogen and at other positions on the benzene ring could lead to the discovery of analogs with enhanced potency and selectivity for specific targets.

Bioisosteric Replacement: Replacing the indole core with bioisosteres (e.g., benzofuran, benzothiophene) while retaining the ethyl 2-carboxylate and 6-hydroxy functionalities could lead to compounds with improved pharmacokinetic profiles or novel biological activities. sci-hub.se

Target Deconvolution and New Applications: For analogs that show interesting activity in phenotypic screens, identifying their specific molecular targets will be crucial. This could unveil novel mechanisms of action and expand the therapeutic applications of this scaffold into new disease areas. For example, functionalized indole-2-carboxylates have been studied for tranquilizing and anticonvulsant activities, suggesting potential applications in central nervous system disorders. nih.gov

Development of Prodrugs: To overcome potential issues with bioavailability, the 6-hydroxy or the 2-carboxylate groups could be modified to create prodrugs. These prodrugs would be inactive until metabolized in the body to release the active parent compound, potentially improving drug delivery and efficacy.

Advanced Formulation Strategies: Investigating novel drug delivery systems, such as nanoparticles or liposomes, could help improve the solubility and targeted delivery of promising but poorly soluble analogs of this compound.

By systematically exploring these avenues, researchers can unlock the full therapeutic potential of this specific chemical entity and its related analogs, paving the way for the next generation of indole-based medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.